molecular formula C13H10N4O B2918751 3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 190062-63-6

3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2918751
CAS No.: 190062-63-6
M. Wt: 238.25
InChI Key: MWXAVEJCLNBFEG-UHFFFAOYSA-N
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Description

3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a benzotriazinone core with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the following steps:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the benzotriazinone core with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the benzotriazinone core.

    Substitution: The pyridinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(pyridin-2-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
  • 3-[(pyridin-4-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one

Uniqueness

3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the position of the pyridinylmethyl group, which can influence its binding affinity and specificity for biological targets. This positional variation can result in different biological activities and therapeutic potentials compared to its analogs.

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-11-5-1-2-6-12(11)15-16-17(13)9-10-4-3-7-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXAVEJCLNBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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